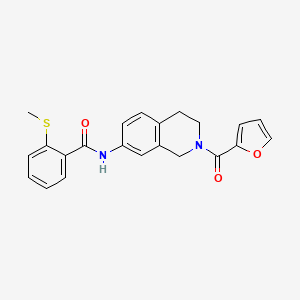

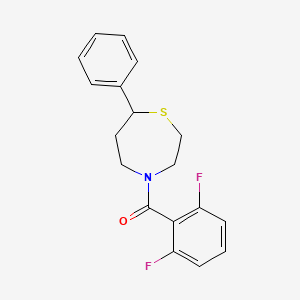

![molecular formula C19H17N3O4 B3007689 2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1211675-93-2](/img/structure/B3007689.png)

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

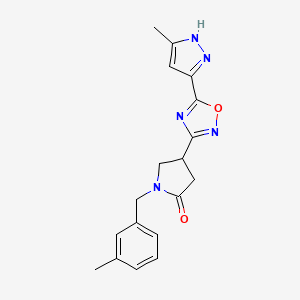

The compound contains several structural components including a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a pyridine ring. These components are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. The presence of multiple aromatic rings could result in π-π stacking interactions. The nitrogen in the isoxazole and pyridine rings might participate in hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the isoxazole ring can participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would likely be influenced by its structural features. For example, the presence of aromatic rings could increase its stability, while the nitrogen atoms might make it a base .Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

The compound has been investigated for its potential use in non-doped blue organic light-emitting devices (OLEDs). Researchers have synthesized derivatives of this compound, such as 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole and 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole . The latter, based on pyrenyl dihydrobenzodioxin phenanthroimidazole, exhibits blue emission (450 nm) with impressive device performance, including a luminance of 53–890 cd/m², power efficiency of 5.86 lm/W, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd/A .

Electrochromic Polymers

The compound’s structural variations have been explored in the context of electrochromic polymers. By altering the position of the 3,4-ethylenedioxythiophene (EDOT) moiety along the polymer backbone, researchers have compared the 2,5- and 3,6-positions on the thieno[3,2-b]thiophene unit. Theoretical calculations indicate that the compound at the 2,5-position (P(2,5-BTE)) possesses a more conjugated structure than the one at the 3,6-position (P(3,6-BTE)) .

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine

Using 2,3-dihydroxybenzoic acid as the starting material, researchers synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride. The synthesis involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, and subsequent hydrolysis and salification. The overall yield was 35%, and the product’s structure was characterized .

Future Directions

properties

IUPAC Name |

2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c23-19(21-12-14-3-1-2-6-20-14)11-15-10-17(26-22-15)13-4-5-16-18(9-13)25-8-7-24-16/h1-6,9-10H,7-8,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHGEOXALYQIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

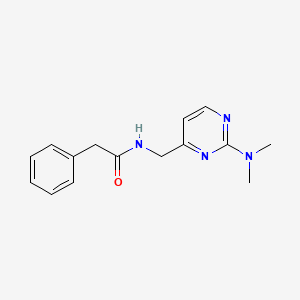

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)

![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)

![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)

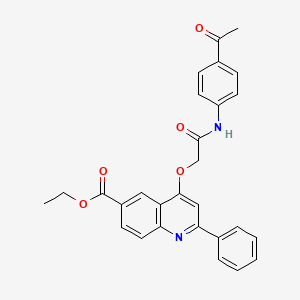

![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)

![2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B3007629.png)